molecular formula C10H14N2O3 B054748 4-Ethoxy-3-methoxybenzohydrazide CAS No. 122772-33-2

4-Ethoxy-3-methoxybenzohydrazide

Cat. No.: B054748
CAS No.: 122772-33-2
M. Wt: 210.23 g/mol
InChI Key: WMRPRLXZKUZZQA-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxybenzohydrazide (EMBH) is an important organic compound that is widely used in scientific research. It is a versatile compound that can be used in various applications, including synthesis, biological research, and drug development. EMBH is a derivative of benzohydrazide, which is a heterocyclic compound containing both nitrogen and oxygen atoms. It is an important intermediate for the synthesis of pharmaceuticals, dyes, and other compounds. Its use in research and development has been increasing in recent years, due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

4-Ethoxy-3-methoxybenzohydrazide is a compound of interest in the field of organic chemistry, particularly in the synthesis and structural analysis of complex molecules. Research into similar compounds has led to the development of various derivatives through reactions such as the preparation of N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide. These reactions typically involve the reaction of specific aldehydes and benzohydrazides in solvents like methanol, highlighting the flexibility and reactivity of these compounds in synthesizing targeted molecular structures with potential applications in material science and pharmaceuticals (X. Bao & Yijun Wei, 2008).

Antimicrobial Applications

Research into the antimicrobial properties of derivatives of this compound has shown promising results. For instance, the synthesis and in vitro antimicrobial activity assessment of a series of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides have indicated significant activity against various microbial strains. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi, thereby contributing to the field of infectious diseases (Davinder Kumar et al., 2011).

Enzyme Inhibition for Therapeutic Use

The enzymatic potential of derivatives of this compound has been explored in the context of cholinesterase inhibition, which is relevant to conditions such as Alzheimer's disease. Sequential transformations of these compounds have led to the discovery of derivatives with significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. Such research underscores the therapeutic potential of these compounds in designing drugs for neurodegenerative conditions (M. Arfan et al., 2018).

Anticancer Activity

Derivatives of this compound have also been investigated for their anticancer activities. By synthesizing and evaluating new derivatives, researchers have identified compounds with the potential to inhibit cancer cell proliferation. This line of research opens new avenues for developing chemotherapeutic agents that are more selective and less toxic, potentially offering new treatments for various types of cancer (O. Bekircan et al., 2008).

Properties

IUPAC Name

4-ethoxy-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-15-8-5-4-7(10(13)12-11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRPRLXZKUZZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368569
Record name 4-ethoxy-3-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122772-33-2
Record name 4-ethoxy-3-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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